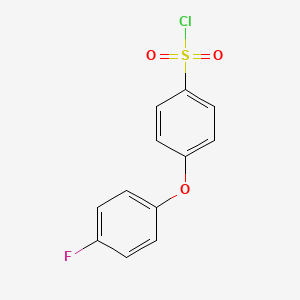

4-(4-fluorophenoxy)benzenesulfonyl Chloride

Overview

Description

The compound "4-(4-fluorophenoxy)benzenesulfonyl Chloride" is a chemical entity that can be inferred to possess a benzenesulfonyl chloride group attached to a 4-fluorophenoxy moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl and fluorophenoxy compounds, which can be used to infer the properties and reactivity of "4-(4-fluorophenoxy)benzenesulfonyl Chloride".

Synthesis Analysis

The synthesis of related sulfonyl chloride compounds typically involves the introduction of a sulfonyl group to an aromatic compound. For instance, the synthesis of 3-[18F]fluoropropanesulfonyl chloride involves a two-step radiosynthesis starting from a thiocyanate intermediate . Similarly, the synthesis of benzenesulfonamides is achieved by reacting substituted benzaldehydes with hydrazinobenzenesulfonamide . These methods suggest that the synthesis of "4-(4-fluorophenoxy)benzenesulfonyl Chloride" could involve a similar strategy, where a 4-fluorophenoxy moiety is introduced to a benzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be complex, as seen in the X-ray crystal structure analysis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, which crystallizes in a monoclinic P21/c space group . This suggests that "4-(4-fluorophenoxy)benzenesulfonyl Chloride" may also exhibit a well-defined crystalline structure, potentially with unique intermolecular interactions as indicated by Hirshfeld surface analysis .

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive towards nucleophiles due to the presence of the electrophilic sulfur center. For example, 3-[18F]fluoropropanesulfonyl chloride reacts with various amines to form sulfonamides . This implies that "4-(4-fluorophenoxy)benzenesulfonyl Chloride" could also participate in nucleophilic substitution reactions, potentially leading to the formation of a wide range of sulfonamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides and fluorophenoxy compounds are influenced by their functional groups. The presence of the fluorine atom can affect the acidity and reactivity of the phenolic hydroxyl group, as seen in the pH-sensitive fluorescence of fluorophenol derivatives . Additionally, the sulfonyl chloride group is typically associated with high reactivity towards nucleophiles, as demonstrated by the synthesis of various sulfonamide compounds . Therefore, "4-(4-fluorophenoxy)benzenesulfonyl Chloride" is likely to exhibit similar reactivity and could be used in the development of fluorescent probes or as an intermediate in the synthesis of biologically active molecules.

Scientific Research Applications

1. Synthesis and Chemical Transformations

- Synthesis of Complex Molecules : 4-(4-fluorophenoxy)benzenesulfonyl chloride has been utilized in the synthesis of complex molecules. For example, bis(4-benzyloxyphenyl)iodonium salts, effective as labeling precursors, are used for the radiosynthesis of 4-[¹⁸F]fluorophenol, a compound instrumental in constructing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety (Helfer et al., 2013).

- Polymer Modification : This chemical is also effective in activating hydroxyl groups of polymeric carriers. It has been used for the covalent attachment of biologicals to various solid supports, enhancing their functionality and application potential (Chang et al., 1992).

2. Role in Chemical Space Mining

- Diverse Chemical Transformations : In the field of chemical space mining, 4-(4-fluorophenoxy)benzenesulfonyl chloride and related compounds have been used as key intermediates in various chemical transformations. This includes rearrangements to yield diverse privileged scaffolds, demonstrating its versatility in chemical synthesis (Fülöpová & Soural, 2015).

3. Environmental and Analytical Studies

- Transformation Studies : This chemical has been used in studies exploring the transformation of phenols to benzoates, specifically using fluorinated analogs to elucidate transformation mechanisms in environmental contexts (Genthner, Townsend, & Chapman, 1989).

4. Advanced Material Synthesis

- Catalysis and Material Engineering : It plays a role in synthesizing new materials, such as in the preparation of latent curing agents for epoxy resin. The compound's reactivity with various agents facilitates the creation of novel materials with specific properties (Lei et al., 2015).

properties

IUPAC Name |

4-(4-fluorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO3S/c13-18(15,16)12-7-5-11(6-8-12)17-10-3-1-9(14)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAYRCHIAPCRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382272 | |

| Record name | 4-(4-fluorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenoxy)benzenesulfonyl Chloride | |

CAS RN |

192329-91-2 | |

| Record name | 4-(4-fluorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)

![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)

![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)